molecular formula C4H8N2O2S B13465084 [Methyl(prop-2-yn-1-yl)sulfamoyl]amine

[Methyl(prop-2-yn-1-yl)sulfamoyl]amine

Cat. No.: B13465084
M. Wt: 148.19 g/mol
InChI Key: FOTMRTTZFPFFHJ-UHFFFAOYSA-N
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Description

[Methyl(prop-2-yn-1-yl)sulfamoyl]amine is a chemical compound with the molecular formula C4H8N2O2S and a molecular weight of 148.1835 It is known for its unique structure, which includes a sulfamoyl group attached to a methyl and prop-2-yn-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Methyl(prop-2-yn-1-yl)sulfamoyl]amine typically involves the reaction of prop-2-yn-1-amine with a sulfamoyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

[Methyl(prop-2-yn-1-yl)sulfamoyl]amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[Methyl(prop-2-yn-1-yl)sulfamoyl]amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [Methyl(prop-2-yn-1-yl)sulfamoyl]amine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The pathways involved may include the inhibition of metabolic enzymes or signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the methyl and prop-2-yn-1-yl groups enhances its versatility in chemical reactions and its potential as a research tool .

Properties

Molecular Formula

C4H8N2O2S

Molecular Weight

148.19 g/mol

IUPAC Name

3-[methyl(sulfamoyl)amino]prop-1-yne

InChI

InChI=1S/C4H8N2O2S/c1-3-4-6(2)9(5,7)8/h1H,4H2,2H3,(H2,5,7,8)

InChI Key

FOTMRTTZFPFFHJ-UHFFFAOYSA-N

Canonical SMILES

CN(CC#C)S(=O)(=O)N

Origin of Product

United States

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